molecular formula C13H15N3O2 B12996251 2-(3-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide

2-(3-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide

Cat. No.: B12996251
M. Wt: 245.28 g/mol
InChI Key: DQRRVPLCHKDJHU-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group, a trimethyloxazole ring, and a carboxamide functional group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction using a suitable aminophenyl derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Industry: It can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with biological molecules through hydrogen bonding and π-π interactions, while the oxazole ring and carboxamide group may contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide include:

    2-(3-Aminophenyl)-benzothiazole: A compound with a similar aminophenyl group but a different heterocyclic ring.

    5-(3-Aminophenyl)-2-(2-thienyl)pyridine: A compound with a similar aminophenyl group but a different heterocyclic ring structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-(3-aminophenyl)-N,N,5-trimethyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-8-11(13(17)16(2)3)15-12(18-8)9-5-4-6-10(14)7-9/h4-7H,14H2,1-3H3

InChI Key

DQRRVPLCHKDJHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)N)C(=O)N(C)C

Origin of Product

United States

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